molecular formula C6H12N2O3 B112206 L-Alanyl-L-alanine CAS No. 1948-31-8

L-Alanyl-L-alanine

Cat. No.: B112206
CAS No.: 1948-31-8
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-IMJSIDKUSA-N
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Description

L-Alanyl-L-alanine is a dipeptide composed of L-alanine and L-proline joined by a peptide linkage . It is the smallest among all the amino acids .


Molecular Structure Analysis

This compound has a molecular formula of C6H12N2O3 . Its average mass is 160.171 Da and its mono-isotopic mass is 160.084793 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 402.6±30.0 °C at 760 mmHg, and a flash point of 197.3±24.6 °C . It has 5 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

1. Biotechnology and Microbial Fermentation

  • Efficient L-Alanine Production : In the food, pharmaceutical, and veterinary industries, L-alanine is a valuable substrate. A study demonstrated the use of a thermo-regulated genetic switch in Escherichia coli for efficient L-alanine production, highlighting its potential in engineered thermoplastics production (Zhou et al., 2015).
  • Fermentative Production of Peptides : L-Alanyl-L-glutamine, produced through fermentative processes using metabolically engineered E. coli, showed potential in clinical and nutritional applications (Tabata & Hashimoto, 2007).

2. Biophysical and Structural Studies

  • Vibrational Spectroscopy Studies : The dipeptide has been studied using various spectroscopic techniques to understand protein and DNA structure, hydration, and binding of biomolecules. These insights are crucial in biophysical and environmental assays (Jalkanen et al., 2006).

3. Crystallography and Molecular Structure

  • Electron-Density Studies : L-Alanyl-L-alanine was used in electron-density studies of peptides, contributing to a better understanding of molecular structure and transferability in biologically important molecules (Grabowsky et al., 2009).

4. Biochemistry and Molecular Biology

  • Alanine Dehydrogenase Applications : The enzyme's role in converting L-alanine to pyruvate is central to microbial metabolism and has various applications in the pharmaceutical, environmental, and food industries (Dave & Kadeppagari, 2019).

5. Material Science

  • Biomineralization Templating : The dipeptide's role in biomineralization, particularly in controlling the formation of calcite crystals, underscores its significance in material science (Donners et al., 2002).

Mechanism of Action

Target of Action

L-Alanyl-L-alanine is a dipeptide consisting of two L-alanine units . It is involved in various biochemical processes, including metabolism, cell proliferation, protein synthesis, and degradation . It plays a significant role in immune response and glucose metabolism .

Mode of Action

This compound is produced from pyruvate by transamination . It interacts with its targets, leading to changes in cellular metabolism and proliferation, as well as immune regulation .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced from pyruvate, the final product of the EMP pathway . During cell culture, this compound is broken down into L-glutamine, which is an essential nutrient for the cells .

Pharmacokinetics

It is known that this compound is stable in aqueous solution unlike l-glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid . This stability makes it valuable in parenteral nutrition .

Result of Action

The action of this compound results in the production of L-glutamine, an essential nutrient for cells . This process is gradual, allowing cells to utilize the L-glutamine before it degrades into ammonia and pyrrolidine carboxylic acid . Ammonia can damage cells, so the use of this compound can help maintain cell health .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its solubility and stability can be affected by temperature and pressure . In cell culture, the medium used can also impact the action of this compound .

Future Directions

L-Alanyl-L-alanine is widely used in clinical treatment, post-operative rehabilitation, sports health care and other fields . It has potential for production of biodegradable and biocompatible polymers, such as polyesteramide, and engineered thermoplastics, such as polyamides and poly (amide-ester-imide)s . The global annual demand of L-alanine is 50,000 tons today .

Biochemical Analysis

Biochemical Properties

L-Alanyl-L-alanine interacts with several enzymes, proteins, and other biomolecules. One key enzyme it interacts with is Alanine dehydrogenase (AlaDH), which plays a crucial role in microbial carbon and nitrogen metabolism, spore formation, and photosynthesis . AlaDH can also be applied in the biosynthesis of L-alanine from cheap carbon sources, such as glucose .

Cellular Effects

This compound has substantial effects on various types of cells and cellular processes. For instance, it has been found that L-alanine and D-alanine can substantially elevate the titer of poly-γ-glutamic acid (γ-PGA), influencing cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, AlaDH can catalyze the oxidation of alanine with NAD+ (NADP+) as coenzyme and the reduction of pyruvate with NADH (NADPH) as coenzyme .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as AlaDH and affects metabolic flux or metabolite levels .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173127
Record name L-Alanyl-L-alanine
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028680
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1948-31-8, 1644661-10-8
Record name L-Alanyl-L-alanine
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Record name Dialanine
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Record name D-Alanyl-D-alanine, (+/-)-
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Record name L-Alanyl-L-alanine
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Record name N-L-alanyl-L-alanine
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Record name D-ALANYL-D-ALANINE, (±)-
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Record name DIALANINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-alanyl-L-alanine?

A1: The molecular formula of this compound is C6H12N2O3, and its molecular weight is 160.17 g/mol.

Q2: How does the conformation of this compound change depending on pH?

A2: this compound exhibits different conformations depending on the pH of the solution, influenced by its charge state. [, ] While the cationic (AA+) and zwitterionic (AAZW) forms exhibit similar main-chain conformations, the anionic form (AA-) adopts an additional conformation in aqueous solution, characterized by a different backbone psi angle and rotation around the NH2 group. []

Q3: How do spectroscopic techniques like NMR and ROA contribute to understanding the structure and conformation of this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the local conformation of this compound through chemical shifts and spin-spin coupling constants. [, ] These parameters, particularly the coupling constants, are highly sensitive to dihedral angles and can help determine the three-dimensional arrangement of atoms within the molecule. [] Raman Optical Activity (ROA), on the other hand, offers insights into the chiral properties and subtle conformational changes in Ala-Ala, especially when combined with theoretical calculations and isotopic labeling. [, ]

Q4: How does the conformation of this compound influence its interaction with water molecules?

A4: The conformation of this compound directly influences its hydrogen bonding interactions with water molecules. Studies employing solution- and solid-state NMR have shown that solvation leads to changes in hydrogen bonding patterns compared to the crystalline state. [] These changes in hydrogen bonding, driven by the interaction with water, contribute to the different conformations observed for this compound in solution. []

Q5: How does the dipeptide approximation hold up when studying this compound, and what are its limitations?

A5: While the dipeptide approximation, which assumes independent residue behavior, is commonly used in peptide conformational analysis, studies on N-formyl-L-alanyl-L-alanine amide (ALA-ALA) highlight its limitations. [, ] The conformation of a residue within the tripeptide is significantly influenced by the conformational state of its neighboring residue, showcasing the importance of considering interresidue interactions for accurate structural predictions. [, ]

Q6: How does this compound interact with porphyrins in aqueous solution?

A6: this compound, along with its derivatives like L-lysyl-L-alanyl-L-alanine, interacts with porphyrins like meso-tetrakis(4-sulfonatophenyl)porphine (TPPS) through electrostatic interactions. [, ] These interactions can induce conformational changes in the peptide, shifting from a polyproline II (PPII) helix to a more extended structure resembling a β-sheet. [, ] The presence of metal ions and axial ligands in metalloporphyrins further modulates the interaction and influences the peptide conformation. []

Q7: Can this compound be used as a substrate to study enzyme activity?

A7: Yes, this compound serves as a specific substrate for enzymes like dipeptidyl peptidase IV and elastase. [, , ] Researchers can monitor the hydrolysis of this compound or its derivatives, such as N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester, to determine enzyme activity and study their kinetic parameters. [, , , ] This approach allows for characterizing enzyme specificity and investigating potential inhibitors.

Q8: How do computational methods contribute to understanding the properties and behavior of this compound?

A8: Computational chemistry, particularly density functional theory (DFT) calculations, plays a significant role in studying this compound. [, , ] DFT enables researchers to predict various molecular properties, including geometries, vibrational frequencies, NMR chemical shifts, and chemical shielding tensors, offering deeper insights into its structure, dynamics, and interactions with the environment. [, , ] These calculations aid in interpreting experimental data and provide a theoretical framework for understanding the behavior of this compound in different chemical environments.

Q9: What are the advantages of using stable isotopes in combination with computational methods to study this compound?

A9: Combining stable isotope labeling with computational methods, particularly DFT calculations, provides a powerful approach to study this compound. [, ] Isotopic labeling, such as using 13C and 15N, introduces distinct NMR-active nuclei, facilitating the assignment of vibrational modes and the accurate calculation of NMR parameters like chemical shifts and coupling constants. [, ] This approach allows for a more reliable comparison between experimental and theoretical data, leading to a more comprehensive understanding of the structure and dynamics of this compound.

Q10: How can molecular dynamics simulations contribute to the study of this compound in solution?

A10: Molecular dynamics simulations allow researchers to study the dynamic behavior of this compound in solution. [] These simulations can model the interactions between this compound and water molecules, providing insights into its solvation shell, conformational preferences, and dynamic changes over time. [] This information complements experimental data obtained from techniques like NMR and ROA, contributing to a more complete understanding of the dipeptide's behavior in a biologically relevant environment.

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